molecular formula C26H24N2O4S2 B2873379 (3-Amino-5-(o-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone CAS No. 890819-08-6

(3-Amino-5-(o-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone

Cat. No. B2873379
CAS RN: 890819-08-6
M. Wt: 492.61
InChI Key: USTJYDBPCQVRPH-UHFFFAOYSA-N
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Description

(3-Amino-5-(o-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone, also known as TTMP, is a novel small molecule that has shown potential in scientific research. It is a thiophene-based compound that has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds, including thiophene derivatives, have been synthesized and characterized through various spectroscopic methods. These compounds' structural elucidation involved techniques such as FTIR, NMR, and mass spectrometry, highlighting the importance of (3-Amino-5-(o-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone in the synthesis of potentially biologically active molecules. The molecular structure was optimized using density functional theory (DFT), providing insights into their stability, charge transfer, and intermolecular interactions (FathimaShahana & Yardily, 2020).

Molecular Docking and Pharmacokinetic Behavior

  • Molecular docking studies have been utilized to understand the antiviral activity and pharmacokinetic behavior of similar compounds. This computational approach helps predict the interaction between these molecules and biological targets, indicating potential therapeutic applications. Such studies are crucial for designing molecules with desired biological activities, including antiviral properties (FathimaShahana & Yardily, 2020).

Antibacterial and Anticancer Potential

  • The antibacterial activity of novel thiophene and thiazolyl derivatives has been investigated, showing promising results against various bacterial strains. This highlights the potential use of (3-Amino-5-(o-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone and its derivatives in developing new antibacterial agents. The synthesis of these compounds and their structural characterization form the basis for further biological evaluations and drug development processes (Landage, Thube, & Karale, 2019).

properties

IUPAC Name

[3-amino-5-(2-methylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-16-11-13-20(14-12-16)34(30,31)25-22(27)24(23(29)18-8-6-9-19(15-18)32-3)33-26(25)28-21-10-5-4-7-17(21)2/h4-15,28H,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTJYDBPCQVRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-(o-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone

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